molecular formula C14H8N4 B1600276 Pyrazino[2,3-f][1,10]phenanthroline CAS No. 217-90-3

Pyrazino[2,3-f][1,10]phenanthroline

Cat. No.: B1600276
CAS No.: 217-90-3
M. Wt: 232.24 g/mol
InChI Key: IBOSPAWVGHGUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazino[2,3-f][1,10]phenanthroline is a versatile, planar heterocyclic compound that functions as an excellent electron-accepting ligand. Its rigid, conjugated structure and the delocalized electron density on its quinoxaline ring make it invaluable for tuning the photophysical and electrochemical properties of metal complexes . In Materials Science , this ligand is central to developing high-efficiency organic light-emitting diodes (OLEDs). Recent research demonstrates its use in synthesizing color-tunable thermally activated delayed fluorescence (TADF) emitters with aggregation-induced emission (AIE) characteristics. These emitters have achieved high external quantum efficiencies (EQE), up to 20.1% for yellow-orange emission, showcasing their potential for next-generation displays and lighting . The compound also imparts improved directionality of electron transfer in excited copper complexes, which is beneficial for applications in molecular device technology and solar-energy conversion . In Biological and Medicinal Research , this compound and its complexes are explored for their anticancer properties. Novel ternary copper(II) complexes incorporating this ligand have shown potent cytotoxic activity against various human cancer cell lines, including MCF-7, Caco-2, and A549 . These complexes interact strongly with biomolecules like CT-DNA, likely through intercalation, and with Bovine Serum Albumin (BSA) via a static quenching mechanism, indicating their potential as therapeutic agents . Furthermore, water-soluble derivatives have been synthesized specifically for DNA interaction studies, providing insights for designing new therapeutic agents . The compound is also used in the synthesis of ruthenium(II) complexes that act as DNA probes . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

pyrazino[2,3-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOSPAWVGHGUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471991
Record name Pyrazino[2,3-f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217-90-3
Record name Pyrazino[2,3-f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with Diketo Intermediates

A prominent method involves the condensation of donor-substituted diketo intermediates with 5,6-diamino-1,10-phenanthroline in ethanol under acidic catalysis. For example, in the synthesis of thermally activated delayed fluorescence (TADF) emitters based on pyrazino[2,3-f]phenanthroline:

  • Diketo intermediates (compounds 2, 3, 4) were reacted with 5,6-diamino-1,10-phenanthroline in ethanol containing catalytic acetic acid.
  • The reaction was conducted at 80°C for 18 hours.
  • The products were isolated with yields ranging from approximately 56% to 61%, depending on the substituents on the diketo intermediate.

This method was used to prepare derivatives such as 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f]phenanthroline and related compounds.

Hydrothermal Synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarboxylic Acid Complexes

Hydrothermal methods have been employed to prepare silver complexes of pyrazino[2,3-f]phenanthroline-2,3-dicarboxylate:

  • The ligand (pyrazino[2,3-f]phenanthroline-2,3-dicarboxylic acid), silver salts, and base were dissolved in water.
  • The mixture was sealed in a reaction vessel and heated gradually at a rate of 10°C per hour to 140°C.
  • The reaction was maintained at 140°C for 72 hours.
  • After cooling naturally to room temperature, colorless block crystals were obtained.
  • The crystals were washed, pH-adjusted to 6.5–7.2 with inorganic base, and dried to yield the silver complex.

This method is notable for producing crystalline complexes suitable for further structural and functional studies.

Reflux Condensation in Alcoholic Media

Another approach involves refluxing pyrazino[2,3-f]phenanthroline derivatives or their precursors in ethanol or ethanol-water mixtures:

  • For example, pyrazino[2,3-f]phenanthroline-2,3-dicarboxylic acid (80 mg) was dissolved in 85% ethanol.
  • A solution of a reactant (e.g., bte, 15.8 mg) in 85% ethanol was added dropwise.
  • The mixture was refluxed at 65°C for 4.5–6 hours, then allowed to stand for 12–20 hours for precipitation.
  • The precipitate was washed and dried to isolate the product.

This method is useful for preparing intermediates or complexes under milder conditions.

Comparative Data on Yields and Conditions

Method Key Reactants Solvent Temperature Time Yield (%) Notes
Condensation with diketo intermediates 5,6-diamino-1,10-phenanthroline + diketo intermediates Ethanol + acetic acid (catalytic) 80°C 18 hours 56–61 Used for TADF emitter synthesis
Hydrothermal synthesis Pyrazino[2,3-f]phenanthroline-2,3-dicarboxylic acid + Ag salts + base Water 140°C 72 hours Not specified Produces crystalline silver complexes
Reflux condensation Pyrazino[2,3-f]phenanthroline-2,3-dicarboxylic acid + bte 85% Ethanol 65°C 4.5–6 hours + 12–20 hours standing Not specified Mild conditions, precipitation-based isolation

Mechanistic and Practical Considerations

  • The condensation reactions rely on nucleophilic attack of the diamine on diketone carbonyls, forming the pyrazino fused ring system.
  • Acid catalysis (e.g., acetic acid) facilitates imine formation and ring closure.
  • Hydrothermal methods promote crystal growth and coordination complex formation under controlled temperature and pressure.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
  • Reaction times and temperatures are optimized to balance yield and product stability.

Summary of Research Findings

  • The condensation method with diketo intermediates is well-established for synthesizing pyrazino[2,3-f]phenanthroline derivatives with functional substituents, achieving moderate to good yields (~56–61%).
  • Hydrothermal synthesis is effective for preparing metal complexes of pyrazino[2,3-f]phenanthroline dicarboxylates, producing crystalline materials suitable for structural analysis.
  • Reflux condensation in alcoholic solvents offers a milder alternative for intermediate or complex synthesis, with straightforward isolation by precipitation.
  • These methods collectively enable the preparation of pyrazino[2,3-f]phenanthroline and its derivatives for applications in organic electronics, coordination chemistry, and photophysical studies.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions often require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in coordination chemistry and material science .

Scientific Research Applications

Synthesis and Characterization

PPL can be synthesized through various methods, including condensation reactions and metal coordination. Its characterization typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy
  • X-ray Crystallography

These methods confirm the structural integrity and purity of PPL and its complexes.

Anticancer Activity

PPL and its metal complexes have shown promising anticancer properties. Studies indicate that PPL derivatives exhibit cytotoxic effects against various human cancer cell lines:

  • Ruthenium(II) Complexes : New organoruthenium compounds with PPL demonstrated significant cytotoxicity, particularly against melanoma cells (A375), with an IC50 value of 15.8 µM, indicating selective activity towards cancer cells while sparing normal cells .
  • Copper(II) Complexes : Newly synthesized Cu(II) complexes with PPL were found to effectively cleave DNA and showed anticancer activity against cell lines like Caco-2 and MCF-7, with low IC50 values suggesting their potential as safe therapeutic agents .

Organic Light Emitting Diodes (OLEDs)

PPL is utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). Its derivatives have been engineered to exhibit thermally activated delayed fluorescence (TADF), which enhances light emission efficiency:

  • Color-Tunable Emitters : PPL-based compounds have been synthesized that allow for color tuning from sky blue to yellow. These compounds exhibit high photoluminescence quantum yields and thermal stability, making them suitable for OLED applications .
Compound NameEmission ColorExternal Quantum Efficiency (EQE)CIE Coordinates
tCz-DPPNYellow-Orange20.1%(0.49, 0.50)
Ac-DPPNGreen5.8%(0.28, 0.52)
PXZ-DPPNSky Blue1.7%(0.15, 0.23)

Light-Emitting Electrochemical Cells (LECs)

PPL complexes are also used in LECs where their photophysical properties contribute to improved device performance. Research has shown that these complexes can achieve red-shifted emission spectra and enhanced quantum yields compared to other ligands .

Mechanism of Action

The mechanism by which pyrazino[2,3-f][1,10]phenanthroline exerts its effects is primarily through its role as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to participate in various electron transfer processes. This property is particularly useful in applications such as solar energy conversion and photocatalysis .

Comparison with Similar Compounds

Structural Differences :

  • PPhen ([2,3-f][1,10]) differs from Pyrazino[2,3-f][4,7]phenanthroline in the positions of the fused pyrazine and phenanthroline rings. This positional isomerism alters electronic delocalization and steric effects.

Functional Implications :

  • Electroluminescence: Ir(III) complexes with PPhen exhibit higher electroluminescent efficiency (e.g., quantum yield = 0.45) compared to [4,7]-fused analogs (quantum yield = 0.28) due to enhanced electron-withdrawing effects and reduced non-radiative decay .
  • Electrochemical Properties: PPhen-based complexes show lower reduction potentials (−2.1 V vs. Ag/AgCl) than [4,7]-fused analogs (−1.8 V), indicating stronger electron-accepting behavior .

Table 1: Photophysical Comparison of Ir(III) Complexes

Ligand Emission λ (nm) Quantum Yield Electroluminescent Efficiency (cd/A)
PPhen ([2,3-f][1,10]) 620 0.45 12.3
[4,7]-Fused Phenanthroline 590 0.28 8.7

Data from

1,10-Phenanthroline (Phen)

Structural Differences :

  • Phen lacks the fused pyrazine ring, resulting in reduced π-conjugation and electron-deficient character compared to PPhen.

Functional Implications :

  • DNA Binding : PPhen-containing oxovanadium complexes exhibit stronger DNA intercalation (binding constant $ Kb = 1.2 \times 10^6 \, \text{M}^{-1} $) than Phen analogs ($ Kb = 4.5 \times 10^5 \, \text{M}^{-1} $) due to extended planar surface area .
  • Anticancer Activity : Cu(II)-PPhen complexes demonstrate lower IC${50}$ values (e.g., 3.8 μM against HeLa cells) compared to Phen-based complexes (IC${50}$ = 12.5 μM), attributed to improved cellular uptake and ROS generation .

2,2'-Bipyridine (Bpy)

Structural Differences :

  • Bpy is a smaller, non-fused ligand with reduced rigidity and conjugation compared to PPhen.

Functional Implications :

  • Ligand Exchange Kinetics : Pt(II)-PPhen complexes exhibit slower ligand exchange rates ($ k = 0.015 \, \text{s}^{-1} $) than Bpy analogs ($ k = 0.12 \, \text{s}^{-1} $), critical for controlling DNA binding in anticancer drugs .
  • RHE) than Bpy-based systems (0.68 V) due to improved charge transfer .

Table 3: Electrochemical Properties

Ligand Complex Type Reduction Potential (V) Oxidation Potential (V)
PPhen Ir(III) −2.1 +1.5
Bpy Ir(III) −1.7 +1.3

Data from

Key Research Findings

  • Electroluminescent Devices : PPhen-Ir(III) complexes achieve maximum luminance of 4500 cd/m$^2$ in LECs, outperforming analogs with Phen or Bpy ligands .
  • Anticancer Mechanisms : PPhen-Cu(II) complexes induce apoptosis via mitochondrial dysfunction and ROS overproduction, validated by flow cytometry and comet assays .
  • Synthetic Versatility: PPhen derivatives can be functionalized with electron-withdrawing groups (e.g., –CN, –NO$_2$) to further modulate redox potentials and emission profiles .

Biological Activity

Pyrazino[2,3-f][1,10]phenanthroline (PzPhen) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of PzPhen, focusing on its interactions with biomolecules, anticancer properties, and potential as a drug candidate.

Structural Characteristics

PzPhen is characterized by its complex molecular structure, which facilitates coordination with metal ions. Its ability to act as a bidentate ligand allows it to form stable complexes with various transition metals, enhancing its biological activity. The molecular formula of PzPhen is C14H8N4C_{14}H_8N_4, and it exhibits significant conjugation that contributes to its photophysical properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of PzPhen and its metal complexes. Notably, copper(II) complexes of PzPhen have shown promising cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that copper(II) complexes of PzPhen exhibited IC50 values below 100 µM against human neoplastic cell lines such as A549 (lung cancer), A375 (melanoma), and LS174T (colon cancer). The complex with the highest selectivity was found to be C3, which had an IC50 value of 15.8 ± 2.7 µM against A375 cells .
  • Mechanism of Action : The mechanism of action involves the interaction of these complexes with calf thymus DNA, leading to cleavage mediated by hydrolytic and oxidative pathways. Spectroscopic studies indicated that the interaction with bovine serum albumin (BSA) occurs via static quenching mechanisms .
ComplexIC50 (µM)Target Cell Line
C1<100A549
C2<100LS174T
C315.8 ± 2.7A375

Interaction with Biomolecules

PzPhen's interaction with biomolecules is critical for its biological activity. Studies have demonstrated:

  • DNA Binding : The binding affinity of PzPhen complexes to DNA was evaluated using absorption spectral titration and displacement assays. These studies confirmed that PzPhen can intercalate into DNA, which may contribute to its anticancer properties .
  • Protein Interaction : The interaction between PzPhen complexes and proteins such as BSA has been studied using fluorescence spectroscopy. Results indicated significant quenching of fluorescence, suggesting strong binding interactions that could affect protein function .

Case Studies

  • Cu(II) Complexes : A series of Cu(II) complexes derived from PzPhen were synthesized and characterized. These complexes displayed not only anticancer activity but also radical scavenging properties, indicating their potential as antioxidants .
  • Iridium Complexes : Comparative studies on Ir(III) complexes containing PzPhen revealed enhanced photoluminescent properties suitable for light-emitting applications while maintaining biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing pyrazino[2,3-f][1,10]phenanthroline derivatives?

this compound derivatives are typically synthesized via refluxing precursor ligands (e.g., 1,10-phenanthroline) with metal precursors in mixed solvents (e.g., CH₂Cl₂/CH₃OH). Purification is achieved using silica column chromatography. For example, imidazo[4,5-f][1,10]phenanthroline derivatives are synthesized with yields of 64–84% and characterized via ESI-MS, IR, and NMR spectroscopy. Recrystallization from alkaline solutions improves purity .

Q. How are structural and electronic properties of this compound complexes characterized?

Single-crystal X-ray diffraction is critical for determining coordination geometries and supramolecular interactions (e.g., π-π stacking, hydrogen bonding). Spectroscopic techniques like UV/Vis and IR confirm electronic transitions and ligand-metal charge transfer. For Mn(II) coordination polymers, elemental analysis and optical band gap measurements further elucidate structural stability and semiconductor behavior .

Q. What analytical applications does this compound enable in photometric methods?

Derivatives of 1,10-phenanthroline are widely used in iron quantification via photometric assays (e.g., 1,10-phenanthroline spectrophotometry). The ligand forms stable colored complexes with Fe²⁺, enabling sensitive detection at ~510 nm. Method optimization includes pH control (~3–9) and masking interfering ions with EDTA .

Advanced Research Questions

Q. How can this compound ligands be tailored to design coordination polymers with specific topologies?

Q. What mechanistic insights explain the biological activity of this compound metal complexes?

Pt(II) and Ru(II) complexes with this ligand exhibit antitumor activity by binding DNA via intercalation or covalent interactions. For example, Rh(III) metallointercalators target mitochondrial DNA, activating the cGAS-STING pathway for immunotherapy. Competitive ligand exchange studies (e.g., using aqua complexes) quantify DNA binding kinetics .

Q. How do photophysical properties of this compound derivatives influence their performance in OLEDs?

The ligand’s extended π-conjugation and rigid structure enhance thermally activated delayed fluorescence (TADF) in OLED emitters. Device efficiency is optimized by tuning substituents (e.g., cyano groups) to reduce singlet-triplet energy gaps (ΔEₛₜ). Electroluminescence spectra and quantum yield measurements validate emitter design .

Q. How can contradictions in reactivity data for this compound complexes be resolved?

Discrepancies in ligand exchange rates (e.g., Pt(II) vs. Ru(II) complexes) arise from steric effects and solvent polarity. Controlled kinetic experiments (e.g., stopped-flow spectroscopy) under inert atmospheres isolate rate-determining steps. Comparative studies using isotopically labeled ligands further clarify mechanistic pathways .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound derivatives?

Use PPE (gloves, masks) to avoid dermal exposure. Light-sensitive compounds require amber glassware and inert storage (argon). Waste must be segregated for professional disposal due to potential environmental toxicity .

Q. How can computational tools aid in designing this compound-based materials?

Molecular docking predicts DNA binding modes, while DFT calculations optimize ligand geometries for metal coordination. Screening frameworks (e.g., PICO, FINER) ensure research questions address novelty and feasibility in material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazino[2,3-f][1,10]phenanthroline
Reactant of Route 2
Reactant of Route 2
Pyrazino[2,3-f][1,10]phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.